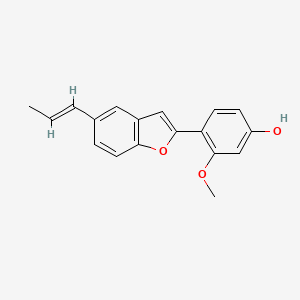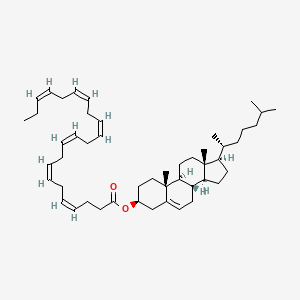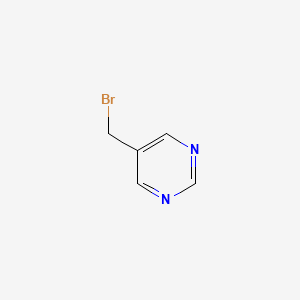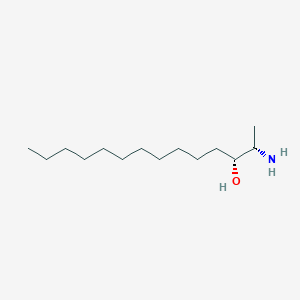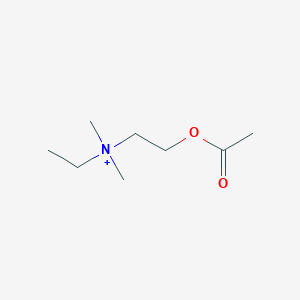![molecular formula C6H3NO2S B1257111 Thieno[3,4-c]pyrrole-4,6-dione CAS No. 6007-82-5](/img/structure/B1257111.png)
Thieno[3,4-c]pyrrole-4,6-dione
Vue d'ensemble
Description
Thieno[3,4-c]pyrrole-4,6-dione (TPD) is an electron-deficient unit that has been used to construct conjugated polymers for application in fullerene and non-fullerene based organic solar cells (OSCs) . TPD-based monomers can be simply prepared and TPD-polymers can be synthesized via environmentally friendly direct (hetero)arylation polymerization .
Synthesis Analysis
TPD-based polymers can be synthesized via environmentally friendly direct (hetero)arylation polymerization . A convenient synthetic route of TPD acceptor unit derivatives was developed, which greatly minimizes the synthetic cost of the relevant polymer donors .Molecular Structure Analysis
The TPD unit shows a symmetric, rigidly fused, coplanar structure and strong electron-withdrawing property . This makes it a potential system for increasing intermolecular interactions, reducing bandgaps when incorporated into polymer backbones .Chemical Reactions Analysis
TPD-based monomers can be simply prepared and TPD-polymers can be synthesized via environmentally friendly direct (hetero)arylation polymerization . This provides a possibility for large quantity preparation .Physical And Chemical Properties Analysis
TPD-polymers usually have deep frontier energy levels, wide band gaps with absorption onset around 700 nm and good charge transport properties . The synthesized homopolymers showed band gaps in the range of 2.13–2.08 eV .Applications De Recherche Scientifique
Application in Phosphorescent Organic Light Emitting Diodes (PhOLEDs)
Thieno[3,4-c]pyrrole-4,6-dione has been explored as a novel building block for donor-acceptor based host materials in Phosphorescent Organic Light Emitting Diodes (PhOLEDs). A study by Kautny et al. (2017) introduced this compound acceptor with carbazole donors linked via a phenylene linker for red PhOLED devices. These materials achieved high current efficiency, external quantum efficiency, and power efficiency, marking the first successful application in PhOLEDs (Kautny et al., 2017).
Use in Thin-Film Transistors and Solar Cell Applications
Nassar et al. (2022) synthesized homopolymers using this compound and pyromellitic diimide derivatives, which were identified as potential electron acceptors in solar cell applications. These polymers showed significant electron mobilities and band gaps suitable for high-performance thin-film transistors (Nassar et al., 2022).
Development of Low-Bandgap Copolymers for Efficient Solar Cells
A low-bandgap this compound-based copolymer, PBDTTPD, was designed and synthesized for bulk-heterojunction photovoltaic devices by Zou et al. (2010). This polymer showed a broad absorption in the visible region and demonstrated a power conversion efficiency of 5.5% in solar cells (Zou et al., 2010).
Air-Processed Polymer Solar Cells
Najari et al. (2015) developed polymers based on this compound derivatives for organic bulk heterojunction solar cells. These materials exhibited promising results in air-processed polymer solar cells with power conversion efficiencies up to 7.1% (Najari et al., 2015).
Progress in Organic Solar Cells and Transistors
He et al. (2016) reviewed the progress of this compound-based copolymers in organic solar cells and transistors, highlighting their applications due to the high power conversion efficiency and mobility of these copolymers (He et al., 2016).
Mécanisme D'action
Orientations Futures
TPD-polymers have great potential applications in OSCs toward large-area devices . A key strategy to realize the application of OSCs is to optimize the synthetic method of the active layer materials . This study presents a low-cost approach to synthesizing electron-deficient TPD units for the construction of PD materials with excellent universality and superior performance .
Propriétés
IUPAC Name |
thieno[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c8-5-3-1-10-2-4(3)6(9)7-5/h1-2H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTQKQTXHNUFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Phenyl-3-bicyclo[3.1.0]hexanyl)piperidine](/img/structure/B1257028.png)
